Einecs 260-489-3
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 260-489-3 is a compound listed in the European chemical inventory, which includes substances marketed in the EU before 1981. REACH mandates the evaluation of toxicity and environmental risks for EINECS-listed chemicals, often requiring read-across or computational methods to fill data gaps .
These methods leverage structural or functional similarities to predict properties like toxicity, bioavailability, and environmental persistence.
Properties
CAS No. |
56974-05-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-1-(5,5-dimethylcyclohexen-1-yl)hex-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-4-5-6-9-13(15)12-8-7-10-14(2,3)11-12/h4-5,8H,6-7,9-11H2,1-3H3/b5-4+ |
InChI Key |
HGDOXCOJACXMSA-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CCC(=O)C1=CCCC(C1)(C)C |
Canonical SMILES |
CC=CCCC(=O)C1=CCCC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-1-ene with hex-4-en-1-one under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production methods may also include purification steps, such as distillation or recrystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethylcyclohex-1-en-1-yl)hex-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
Analog Coverage : A small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) suffices to predict properties for >20× larger EINECS datasets via structural similarity .
Property Limitations : EINECS chemicals with extreme physicochemical properties (e.g., LogP >5) are underrepresented in predictive models, requiring targeted experimental validation .
Regulatory Gaps : Only 54% of EINECS chemicals are classifiable into groups amenable to QSAR, leaving botanicals and complex mixtures needing alternative methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
